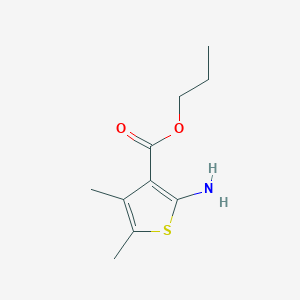

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Description

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative with the molecular formula C10H15NO2S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, like other thiophene derivatives, exhibits unique chemical properties that make it valuable for various scientific and industrial applications .

Properties

IUPAC Name |

propyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-4-5-13-10(12)8-6(2)7(3)14-9(8)11/h4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUQZTXECPPIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, often using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Synthesis of Thiophene Derivatives

- Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate serves as a versatile building block for synthesizing more complex thiophene derivatives. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Table 1: Comparison of Thiophene Derivatives

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | Structure | Intermediate for pharmaceuticals |

| Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Structure | Organic electronics |

| 2-Amino-3-carboxy-4,5-dimethylthiophene | Structure | Antimicrobial agents |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Research

The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines. For instance, it showed a significant reduction in cell viability in SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 75% at specific concentrations.

Medicinal Applications

Drug Development

Due to its unique chemical structure and biological activities, this compound is being explored as a potential drug candidate for various therapeutic applications. Its interactions with specific enzymes and receptors suggest that it may play a role in treating conditions such as inflammation and cancer.

Mechanism of Action

The compound's mechanism involves its interaction with molecular targets within biological systems. For example, it may inhibit enzymes involved in inflammatory pathways or modulate receptors that regulate cell growth.

Industrial Applications

Organic Semiconductors

this compound is utilized in developing organic semiconductors due to its electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Corrosion Inhibitors

The compound has also been investigated for use as a corrosion inhibitor in industrial applications. Its chemical properties allow it to form protective layers on metal surfaces, reducing corrosion rates.

Mechanism of Action

The mechanism of action of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Exhibits antimicrobial, antioxidant, and anticancer activities .

Uniqueness

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. Its combination of amino and carboxylate groups allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Biological Activity

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a carboxylate moiety, which contributes to its reactivity and biological interactions. The compound's structure allows it to engage in various molecular interactions, including hydrogen bonding and π-π stacking, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness comparable to established antibiotics. The compound's mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast, colon, lung, and prostate cancers. The observed effects are often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through mechanisms such as topoisomerase II inhibition .

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HT-29 | 15.0 | Topoisomerase II inhibition |

| A549 | 10.0 | ROS generation leading to cell death |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory cytokines. This makes it a candidate for further exploration in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Interaction : It can bind to receptors that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Induction : Increased ROS levels have been linked to its anticancer activity, promoting oxidative stress in cancer cells leading to their death .

Research Findings

Recent studies have focused on optimizing the structure of this compound derivatives to enhance its biological activities. For instance:

- Structure-Activity Relationship (SAR) studies have identified modifications that improve potency against cancer cell lines while reducing toxicity to normal cells .

Notable Studies

- Anticancer Efficacy : A study conducted on various derivatives highlighted that certain modifications significantly enhanced anticancer efficacy while maintaining low toxicity profiles.

- Immunomodulatory Effects : Some derivatives were shown to enhance immune responses by promoting extracellular vesicle release from dendritic cells, indicating potential applications in immunotherapy .

Q & A

Q. What are the optimized synthetic routes for preparing propyl 2-amino-4,5-dimethylthiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of substituted 2-aminothiophene derivatives typically involves a Gewald reaction or modifications thereof. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a structural analog) is synthesized via cyanoacetylation of the amine group using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes under catalytic conditions (toluene, piperidine, and acetic acid). Yields range from 72% to 94%, depending on the substituents and reaction time (5–6 hours) . Key factors include:

- Catalyst selection : Piperidine enhances nucleophilicity for condensation.

- Solvent choice : Toluene minimizes side reactions.

- Purification : Recrystallization with ethanol improves purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Standard characterization methods include:

- IR spectroscopy : Identification of functional groups (e.g., NH₂ at ~3433 cm⁻¹, ester C=O at ~1716 cm⁻¹) .

- NMR spectroscopy :

- ¹H NMR: Ethyl/propyl ester protons (δ ~1.2–4.5 ppm), aromatic protons (δ ~6.5 ppm) .

- ¹³C NMR: Thiophene ring carbons (δ ~99–132 ppm), ester carbonyl (δ ~160 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking in crystal lattices .

Q. What in vitro assays are suitable for evaluating the antioxidant and anti-inflammatory potential of this compound?

- Antioxidant assays :

- DPPH radical scavenging (measures hydrogen-donating capacity).

- Ferric reducing antioxidant power (FRAP).

- Anti-inflammatory assays :

- Carrageenan-induced rat paw edema model (in vivo).

- COX-1/COX-2 inhibition assays (in vitro) .

- TNF-α/IL-6 cytokine suppression in macrophage cells.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

- Density Functional Theory (DFT) : Calculates charge distribution, frontier molecular orbitals (HOMO-LUMO), and nucleophilic sites (e.g., methylene carbon vs. amide nitrogen reactivity) .

- Molecular docking : Simulates interactions with targets like adenosine A1 receptors or COX enzymes. For example, the 2-aminothiophene scaffold in tinoridine shows affinity for anti-inflammatory targets .

Q. How can conflicting biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Standardize assay protocols : Ensure consistent cell lines (e.g., RAW 264.7 macrophages), solvent controls, and dose ranges.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anti-inflammatory activity) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between thiophene ring methylation and antioxidant potency).

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Prodrug design : Replace the ester group (e.g., propyl → glycine conjugate for enhanced water solubility).

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.

- Co-crystallization : Modify crystal packing (e.g., via C–H⋯π interactions) to enhance dissolution rates .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact pharmacological activity?

- Alkyl chain effects : Propyl esters may offer better lipid permeability than methyl/ethyl analogs.

- Substituent position : 4,5-Dimethyl groups on the thiophene ring stabilize the planar conformation, enhancing π-π stacking with biological targets .

- Electrophilic substituents : Cyano or nitro groups at the acrylamido position increase electrophilicity, improving binding to cysteine residues in enzymes .

Methodological Considerations

Q. How should researchers handle discrepancies in spectral data during structural elucidation?

- Cross-validate techniques : Compare IR, NMR, and MS data with literature values (e.g., δ ~6.5 ppm for thiophene protons in ¹H NMR) .

- Recrystallization : Reproduce crystal structures to confirm hydrogen-bonding patterns (e.g., infinite chains via N–H⋯O bonds) .

Q. What are the best practices for scaling up synthesis without compromising yield?

- Optimize stoichiometry : Use a 1:1.2 molar ratio of amine to cyanoacetylating agent.

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Knoevenagel condensation).

- Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. How can researchers design derivatives to mitigate potential toxicity (e.g., respiratory irritation)?

- QSAR modeling : Predict toxicity endpoints (e.g., LD₅₀) using descriptors like logP and polar surface area.

- In silico mutagenicity screening : Tools like Derek Nexus assess structural alerts.

- Functional group masking : Replace primary amines with tertiary amines to reduce reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.